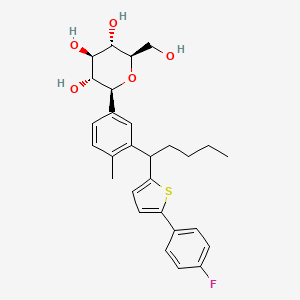
(2S,3R,4R,5S,6R)-2-(3-(1-(5-(4-Fluorophenyl)thiophen-2-yl)pentyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S,3R,4R,5S,6R)-2-(3-(1-(5-(4-Fluorophenyl)thiophen-2-yl)pentyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the core tetrahydro-2H-pyran ring, the introduction of the fluorophenyl and thiophenyl groups, and the final hydroxymethylation. Common reagents and catalysts used in these reactions include:
Formation of the tetrahydro-2H-pyran ring: This step may involve the use of Lewis acids such as boron trifluoride etherate (BF3·OEt2) or other acid catalysts.
Introduction of the fluorophenyl and thiophenyl groups: These steps may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Hydroxymethylation: This step may involve the use of formaldehyde or other hydroxymethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone or aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or other strong reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted aromatic compounds.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the production of specialty chemicals or materials.
作用机制
The mechanism by which the compound exerts its effects would depend on its specific molecular targets and pathways. Potential mechanisms could include:
Binding to specific receptors or enzymes: This could modulate their activity and lead to downstream effects.
Interacting with cellular membranes: This could alter membrane properties and affect cellular signaling.
Modulating gene expression: This could lead to changes in protein levels and cellular function.
相似化合物的比较
Similar Compounds
(2S,3R,4R,5S,6R)-2-(3-(1-(5-(4-Fluorophenyl)thiophen-2-yl)pentyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: This compound is unique due to its specific combination of functional groups and stereochemistry.
Other similar compounds: Compounds with similar core structures but different substituents or stereochemistry.
属性
分子式 |
C28H33FO5S |
|---|---|
分子量 |
500.6 g/mol |
IUPAC 名称 |
(2S,3R,4R,5S,6R)-2-[3-[1-[5-(4-fluorophenyl)thiophen-2-yl]pentyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C28H33FO5S/c1-3-4-5-20(24-13-12-23(35-24)17-8-10-19(29)11-9-17)21-14-18(7-6-16(21)2)28-27(33)26(32)25(31)22(15-30)34-28/h6-14,20,22,25-28,30-33H,3-5,15H2,1-2H3/t20?,22-,25-,26+,27-,28+/m1/s1 |
InChI 键 |
UOKQKMBNICYTNN-VVHUWMOXSA-N |
手性 SMILES |
CCCCC(C1=CC=C(S1)C2=CC=C(C=C2)F)C3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
规范 SMILES |
CCCCC(C1=CC=C(S1)C2=CC=C(C=C2)F)C3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


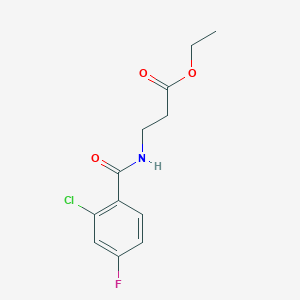
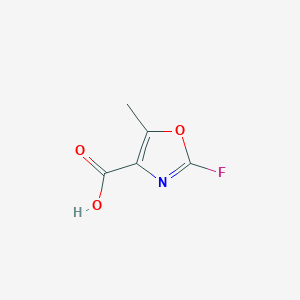


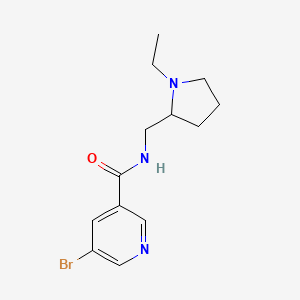
![N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline](/img/structure/B14899657.png)

![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)
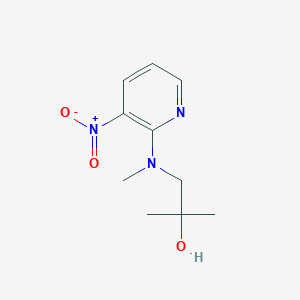

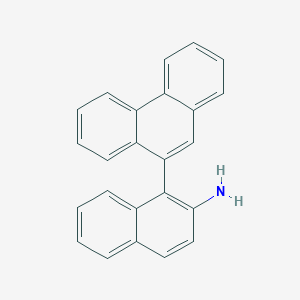

![4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)
![(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one](/img/structure/B14899731.png)
